2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Description
2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C15H8N4S2 and its molecular weight is 308.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the compound is synthesized through a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have shown good inhibitory effects with ic50 values in the micromolar range , suggesting potential bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various targets, suggesting potential therapeutic effects .
Action Environment
Similar compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °c , suggesting that they may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVYXHPHDULZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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